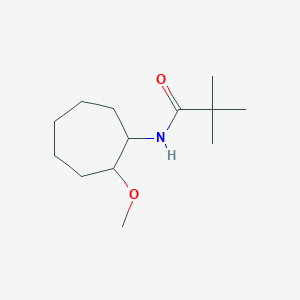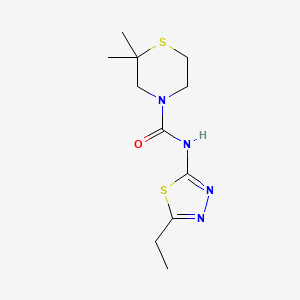
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide, also known as ETM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide exerts its pharmacological effects through the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been found to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide. One potential direction is the development of more effective formulations of this compound that can improve its solubility and increase its half-life. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways can provide insights into its potential therapeutic applications.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide can be synthesized through a multi-step process which involves the reaction of 2,2-dimethylthiomorpholine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-ethyl-1,3,4-thiadiazole-2-amine to form this compound.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been found to possess anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-4-8-13-14-9(18-8)12-10(16)15-5-6-17-11(2,3)7-15/h4-7H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAHWWGIWOCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)N2CCSC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)
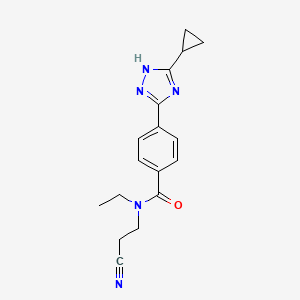
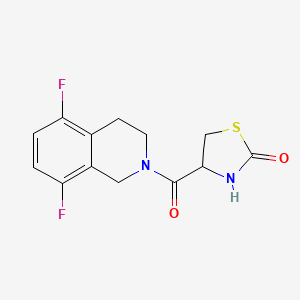



![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
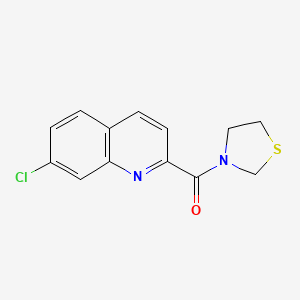
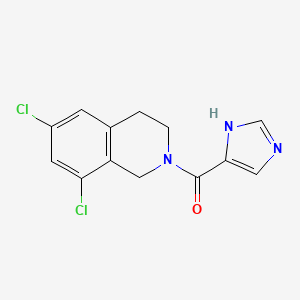

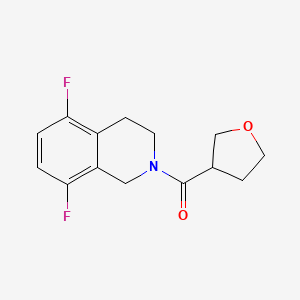
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
